molecular formula C17H12ClNO4S B14065981 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one

7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one

Cat. No.: B14065981
M. Wt: 361.8 g/mol
InChI Key: ROESLTSDTZXVGF-UHFFFAOYSA-N
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Description

7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique benzoxazinone structure, which includes a chloro and ethynyl group, as well as a sulfonyl group attached to a methylphenyl ring. The molecular formula is C17H12ClNO4S, and it has a molecular weight of 361.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with ethynyl derivatives under controlled conditions to introduce the ethynyl group. This is followed by sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups depending on the reagents used .

Scientific Research Applications

7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The chloro and ethynyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The sulfonyl group enhances its solubility and bioavailability, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazinone core structure is less common compared to quinoline derivatives, making it a valuable compound for exploring new chemical and biological pathways .

Properties

Molecular Formula

C17H12ClNO4S

Molecular Weight

361.8 g/mol

IUPAC Name

7-chloro-4-ethynyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one

InChI

InChI=1S/C17H12ClNO4S/c1-3-16-14-9-6-12(18)10-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3

InChI Key

ROESLTSDTZXVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Cl)C(OC2=O)C#C

Origin of Product

United States

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